molecular formula C17H19NO4 B11502148 methyl (4Z)-1-ethyl-4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-1-ethyl-4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11502148
M. Wt: 301.34 g/mol
InChI Key: UFCFCNCPGZGYMD-UVTDQMKNSA-N
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Description

METHYL (4Z)-1-ETHYL-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a methoxyphenyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-1-ETHYL-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of a substituted hydrazine with an appropriate β-ketoester to form the pyrazolone core. This is followed by an aldol condensation reaction with 3,4,5-trimethoxybenzaldehyde to introduce the 3,4,5-trimethoxybenzylidene moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

METHYL (4Z)-1-ETHYL-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylated derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

METHYL (4Z)-1-ETHYL-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL (4Z)-1-ETHYL-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)methylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
  • 4-[(4-Methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one

Uniqueness

METHYL (4Z)-1-ETHYL-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

methyl (4Z)-1-ethyl-4-[(4-methoxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C17H19NO4/c1-5-18-11(2)15(17(20)22-4)14(16(18)19)10-12-6-8-13(21-3)9-7-12/h6-10H,5H2,1-4H3/b14-10-

InChI Key

UFCFCNCPGZGYMD-UVTDQMKNSA-N

Isomeric SMILES

CCN1C(=C(/C(=C/C2=CC=C(C=C2)OC)/C1=O)C(=O)OC)C

Canonical SMILES

CCN1C(=C(C(=CC2=CC=C(C=C2)OC)C1=O)C(=O)OC)C

Origin of Product

United States

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